molecular formula C12H17ClN4O3S B7580196 3-Chloro-4-[3-[(sulfamoylamino)methyl]piperidine-1-carbonyl]pyridine

3-Chloro-4-[3-[(sulfamoylamino)methyl]piperidine-1-carbonyl]pyridine

Cat. No. B7580196
M. Wt: 332.81 g/mol
InChI Key: BTQVHTNWZOKPMC-UHFFFAOYSA-N
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Description

3-Chloro-4-[3-[(sulfamoylamino)methyl]piperidine-1-carbonyl]pyridine, also known as CSPC, is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. CSPC is a synthetic compound that belongs to the class of pyridine derivatives and has been found to exhibit promising pharmacological properties.

Mechanism of Action

3-Chloro-4-[3-[(sulfamoylamino)methyl]piperidine-1-carbonyl]pyridine exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of carbonic anhydrase, which plays a crucial role in the regulation of pH in the body. 3-Chloro-4-[3-[(sulfamoylamino)methyl]piperidine-1-carbonyl]pyridine has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of DNA and RNA.
Biochemical and Physiological Effects:
3-Chloro-4-[3-[(sulfamoylamino)methyl]piperidine-1-carbonyl]pyridine has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and has been proposed as a potential chemotherapeutic agent. 3-Chloro-4-[3-[(sulfamoylamino)methyl]piperidine-1-carbonyl]pyridine has also been found to exhibit anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-Chloro-4-[3-[(sulfamoylamino)methyl]piperidine-1-carbonyl]pyridine is its broad spectrum of pharmacological activity, which makes it a potential candidate for the treatment of a wide range of diseases. However, one of the limitations of 3-Chloro-4-[3-[(sulfamoylamino)methyl]piperidine-1-carbonyl]pyridine is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the study of 3-Chloro-4-[3-[(sulfamoylamino)methyl]piperidine-1-carbonyl]pyridine. One area of research could focus on the development of more efficient synthesis methods for 3-Chloro-4-[3-[(sulfamoylamino)methyl]piperidine-1-carbonyl]pyridine. Another area of research could focus on the identification of the specific enzymes and proteins that 3-Chloro-4-[3-[(sulfamoylamino)methyl]piperidine-1-carbonyl]pyridine inhibits, which could lead to the development of more targeted therapeutic agents. Finally, further studies could be conducted to evaluate the safety and efficacy of 3-Chloro-4-[3-[(sulfamoylamino)methyl]piperidine-1-carbonyl]pyridine in vivo, which could pave the way for its clinical use in the future.
Conclusion:
In conclusion, 3-Chloro-4-[3-[(sulfamoylamino)methyl]piperidine-1-carbonyl]pyridine is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It has been found to exhibit promising pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. 3-Chloro-4-[3-[(sulfamoylamino)methyl]piperidine-1-carbonyl]pyridine exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins in the body. While 3-Chloro-4-[3-[(sulfamoylamino)methyl]piperidine-1-carbonyl]pyridine has several advantages, such as its broad spectrum of pharmacological activity, it also has limitations, such as its low solubility in water. Further research is needed to fully understand the potential of 3-Chloro-4-[3-[(sulfamoylamino)methyl]piperidine-1-carbonyl]pyridine as a therapeutic agent.

Synthesis Methods

3-Chloro-4-[3-[(sulfamoylamino)methyl]piperidine-1-carbonyl]pyridine can be synthesized by reacting 4-chloro-3-nitropyridine with piperidine-3-carboxylic acid, followed by reduction with hydrogen gas and then sulfonation with sulfuric acid. This process yields 3-Chloro-4-[3-[(sulfamoylamino)methyl]piperidine-1-carbonyl]pyridine as a white crystalline powder.

Scientific Research Applications

3-Chloro-4-[3-[(sulfamoylamino)methyl]piperidine-1-carbonyl]pyridine has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. 3-Chloro-4-[3-[(sulfamoylamino)methyl]piperidine-1-carbonyl]pyridine has also been shown to have an inhibitory effect on the activity of certain enzymes, such as carbonic anhydrase, which is involved in the regulation of pH in the body.

properties

IUPAC Name

3-chloro-4-[3-[(sulfamoylamino)methyl]piperidine-1-carbonyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN4O3S/c13-11-7-15-4-3-10(11)12(18)17-5-1-2-9(8-17)6-16-21(14,19)20/h3-4,7,9,16H,1-2,5-6,8H2,(H2,14,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQVHTNWZOKPMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(C=NC=C2)Cl)CNS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-[3-[(sulfamoylamino)methyl]piperidine-1-carbonyl]pyridine

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